methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate typically involves the reaction of 4-methylphenylhydrazine with 4-formylbenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like chromatography may be employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Methylphenyl benzoate
Uniqueness
Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific structure, which includes multiple functional groups and aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-[(4-methylphenoxy)methyl]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-17-3-13-22(14-4-17)30-16-19-7-9-20(10-8-19)23(27)26-25-15-18-5-11-21(12-6-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
CDQNXFOCTKNMPE-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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